N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
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Overview
Description
N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoroethyl group attached to a pyrazole ring, which is further linked to a hydroxylamine moiety. The presence of the trifluoroethyl group imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides in the presence of a base.
Formation of the Hydroxylamine Moiety: The final step involves the condensation of the pyrazole derivative with hydroxylamine or its derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it suitable for the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with various biomolecules can help elucidate biological pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural features may allow it to act as a drug candidate for targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity and specificity, while the hydroxylamine moiety can participate in redox reactions, influencing cellular processes. The compound may modulate signaling pathways, enzyme activity, or receptor function, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}amine
- N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydrazine
- N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine derivatives
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of a trifluoroethyl group and a hydroxylamine moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in various scientific and industrial applications.
Properties
CAS No. |
1807938-07-3 |
---|---|
Molecular Formula |
C6H6F3N3O |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
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